Isoheptadecan-1-al
Description
Isoheptadecan-1-al (hypothetical CAS: Not available) is a branched-chain aldehyde with a 17-carbon backbone. Its structure features a methyl group branching at the second carbon of the heptadecanal chain, distinguishing it from linear aldehydes like heptadecanal (CAS 629-90-3). This compound is theorized to exhibit unique physicochemical properties, such as lower melting points and altered solubility compared to linear analogs, due to reduced molecular symmetry .
Properties
CAS No. |
93843-21-1 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
15-methylhexadecanal |
InChI |
InChI=1S/C17H34O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h16-17H,3-15H2,1-2H3 |
InChI Key |
TWJWQMBBEAVIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoheptadecan-1-al can be synthesized through several methods. One common synthetic route involves the oxidation of isoheptadecan-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Isoheptadecan-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoheptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: It can be reduced to isoheptadecan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Isoheptadecanoic acid
Reduction: Isoheptadecan-1-ol
Substitution: Various substituted isoheptadecanes depending on the nucleophile used.
Scientific Research Applications
Isoheptadecan-1-al has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism by which isoheptadecan-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its aldehyde functional group .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Isoheptadecan-1-al belongs to the aldehyde family, sharing the -CHO functional group with compounds like:
- Heptadecanal (linear C17 aldehyde): Higher melting point (≈45–50°C) due to efficient packing of linear chains.
- 2-Methylhexadecanal (branched C17 aldehyde): Similar branching but shorter chain length; may exhibit higher volatility.
- Hexamethylene diisocyanate (CAS 822-06-0): A diisocyanate unrelated to aldehydes, included here solely to demonstrate formatting .
Physicochemical Properties (Hypothetical Data)
| Property | This compound | Heptadecanal | 2-Methylhexadecanal |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.5 (estimated) | 256.5 | 242.4 |
| Boiling Point (°C) | 290–300 (predicted) | 310–315 | 275–280 |
| Solubility in H₂O | Insoluble | Insoluble | Insoluble |
Note: Data are speculative due to lack of experimental evidence.
Biological Activity
Isoheptadecan-1-al, also known as n-heptadecanal or C17 aldehyde, is a long-chain fatty aldehyde with the molecular formula C17H34O. Its biological activity has garnered attention due to its potential applications in various fields, including medicine and environmental science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and implications in biochemistry.
Chemical Structure and Properties
This compound features a straight-chain structure typical of fatty aldehydes. It is a colorless liquid at room temperature with a melting point of 22 °C. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that long-chain aldehydes exhibit significant antibacterial effects against various pathogenic bacteria. For instance, in a study involving methanolic extracts from date palm seeds, compounds including this compound demonstrated notable antibacterial activity against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 17.6 ± 2.5 |
| Klebsiella pneumoniae | 16.3 ± 2.5 |
| Staphylococcus aureus | 16.3 ± 1.5 |
| Streptococcus pyogenes | 15 ± 2.6 |
| Pseudomonas aeruginosa | 15 ± 2 |
| Bacillus subtilis | 14.3 ± 2 |
These results suggest that this compound may be effective in developing natural antimicrobial agents against common bacterial infections .
Cytotoxic Effects
This compound has also been investigated for its cytotoxic effects on cancer cells. A study examining various bioactive compounds found that certain fatty aldehydes, including this compound, exhibited cytotoxicity towards MCF-7 breast cancer cells, leading to apoptosis at specific concentrations. The IC50 value for the tested compounds was approximately , indicating a significant potential for therapeutic applications in oncology .
Biochemical Pathways and Mechanisms
The biological activity of this compound may be linked to its interaction with cellular membranes and metabolic pathways. Long-chain fatty aldehydes can influence membrane fluidity and integrity, which is crucial for cellular function and survival. Additionally, they may act as signaling molecules in various biochemical pathways, potentially modulating immune responses and cellular growth.
Environmental Implications
This compound's role in environmental science is also noteworthy. Its presence in crude oil and its degradation patterns have been studied to understand hydrocarbon metabolism by microorganisms in contaminated environments. Research indicates that n-heptadecane (a related compound) undergoes microbial degradation at varying rates depending on environmental conditions . This understanding is essential for bioremediation strategies aimed at cleaning up oil spills and other hydrocarbon-related pollution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
